molecular formula C18H17BrN2O2 B2371062 2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide CAS No. 423733-80-6

2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide

Cat. No. B2371062
M. Wt: 373.25
InChI Key: VVLZEYQMIJTNNZ-UHFFFAOYSA-N
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Description

“2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide” is a chemical compound in the acetamide group1. It has a molecular formula of C18H17BrN2O2 and a molecular weight of 373.251.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide”. However, indole derivatives are often synthesized for their diverse biological activities2. The synthesis of similar compounds often involves reactions between tryptamine and other compounds3.



Molecular Structure Analysis

The molecular structure of “2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide” is not directly available. However, the structure of similar compounds, such as “2-(4-Bromo-1H-indol-3-yl)acetonitrile”, has been studied4. In this compound, the non-H atoms, except the N atom of the acetonitrile group and the C atom bonded to it, lie in the least-squares plane defined by the atoms of the indole ring system4.



Chemical Reactions Analysis

Specific chemical reactions involving "2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)


Scientific Research Applications

Synthesis and Pharmacological Assessment

  • Novel acetamide derivatives, including 2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide, were synthesized and assessed for their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. Compounds in this series exhibited activities comparable to standard drugs, with specific groups like bromo, tert-butyl, and nitro enhancing activity (Rani, Pal, Hegde, & Hashim, 2016).

Antimicrobial Activity

  • Newer derivatives, including those related to 2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide, demonstrated significant antibacterial and antifungal activities. These compounds were synthesized and evaluated for their potential in treating microbial infections (Fuloria, Fuloria, & Gupta, 2014).

Anticancer and Analgesic Applications

  • Derivatives of 2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide were found to exhibit anticancer, anti-inflammatory, and analgesic activities. These compounds were synthesized using the Leuckart synthetic pathway, with specific structural features enhancing their therapeutic potential (Rani, Pal, Hegde, & Hashim, 2014).

Synthesis and Characterization for Potential Therapeutic Uses

  • The synthesis and characterization of various acetamide derivatives, including those related to 2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide, were carried out for exploring their potential therapeutic uses. These studies contribute to understanding the structure-activity relationship of these compounds (Laban et al., 2023).

properties

IUPAC Name

2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2/c19-14-5-7-15(8-6-14)23-12-18(22)20-10-9-13-11-21-17-4-2-1-3-16(13)17/h1-8,11,21H,9-10,12H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLZEYQMIJTNNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)COC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide

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